molecular formula C15H21ClN2O5S B2599754 6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid CAS No. 923810-89-3

6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid

Cat. No.: B2599754
CAS No.: 923810-89-3
M. Wt: 376.85
InChI Key: LGCVGODMBUROPB-UHFFFAOYSA-N
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Description

6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid is a synthetic organic compound characterized by its unique chemical structure. It is primarily used in pharmaceutical testing and research due to its specific chemical properties .

Chemical Reactions Analysis

6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of high-quality reference standards for pharmaceutical testing

Mechanism of Action

The mechanism of action of 6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid stands out due to its unique chemical structure and specific applications. Similar compounds include:

Properties

IUPAC Name

6-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S/c1-18(2)24(22,23)11-7-8-13(16)12(10-11)15(21)17-9-5-3-4-6-14(19)20/h7-8,10H,3-6,9H2,1-2H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCVGODMBUROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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